molecular formula C15H14O4S B055692 4-Formylphenyl 3,4-dimethylbenzenesulfonate CAS No. 124852-63-7

4-Formylphenyl 3,4-dimethylbenzenesulfonate

Cat. No. B055692
CAS RN: 124852-63-7
M. Wt: 290.3 g/mol
InChI Key: OLCBLUAQTALRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylphenyl 3,4-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of 4-formylphenyl and 3,4-dimethylbenzenesulfonic acid. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the covalent modification of the target enzyme. This compound reacts with a specific amino acid residue on the enzyme, forming a stable adduct that inhibits the enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Formylphenyl 3,4-dimethylbenzenesulfonate are dependent on the specific enzyme being targeted. Inhibition of PTP1B, for example, has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that this compound may have potential therapeutic applications in the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Formylphenyl 3,4-dimethylbenzenesulfonate in lab experiments include its specificity for certain enzymes and its ability to form stable adducts with these enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 4-Formylphenyl 3,4-dimethylbenzenesulfonate. One potential area of research is the development of more specific inhibitors for certain enzymes, which could lead to the development of new therapeutic agents for various diseases. Another area of research is the exploration of the physiological effects of this compound in different animal models, which could provide further insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for scientific research.

Synthesis Methods

The synthesis of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the reaction of 4-formylphenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonate ester can be purified by various methods such as column chromatography or recrystallization.

Scientific Research Applications

4-Formylphenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications. It is commonly used as an inhibitor of certain enzymes such as tyrosine phosphatases and protein tyrosine kinases. This compound has been found to be particularly effective in inhibiting the activity of the enzyme PTP1B, which is involved in the regulation of glucose metabolism and insulin signaling. This makes it a potential target for the treatment of diabetes and other metabolic disorders.

properties

CAS RN

124852-63-7

Product Name

4-Formylphenyl 3,4-dimethylbenzenesulfonate

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-formylphenyl) 3,4-dimethylbenzenesulfonate

InChI

InChI=1S/C15H14O4S/c1-11-3-8-15(9-12(11)2)20(17,18)19-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3

InChI Key

OLCBLUAQTALRRY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C

synonyms

Benzenesulfonic acid, 3,4-dimethyl-, 4-formylphenyl ester

Origin of Product

United States

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